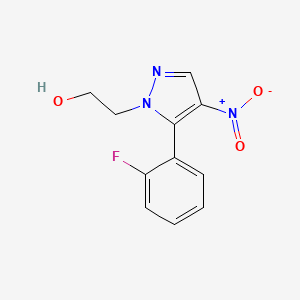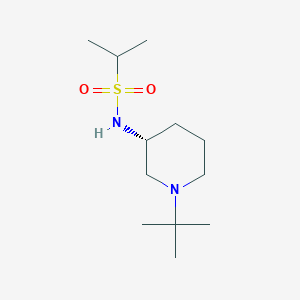
(R)-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the piperidine ring and the tert-butyl group in its structure suggests potential pharmacological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would require consultation of industrial chemistry resources.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Substitution reactions may occur at various positions on the piperidine ring or the tert-butyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Antibacterial Agents: Sulfonamides are known for their antibacterial properties.
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials.
Agriculture: Use as a pesticide or herbicide.
作用機序
The mechanism of action of ®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide is unique due to the presence of the piperidine ring and the tert-butyl group, which may confer specific pharmacological properties and enhance its stability and solubility.
特性
分子式 |
C12H26N2O2S |
|---|---|
分子量 |
262.41 g/mol |
IUPAC名 |
N-[(3R)-1-tert-butylpiperidin-3-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C12H26N2O2S/c1-10(2)17(15,16)13-11-7-6-8-14(9-11)12(3,4)5/h10-11,13H,6-9H2,1-5H3/t11-/m1/s1 |
InChIキー |
QYJDRYAZHXIUTA-LLVKDONJSA-N |
異性体SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(C)(C)C |
正規SMILES |
CC(C)S(=O)(=O)NC1CCCN(C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
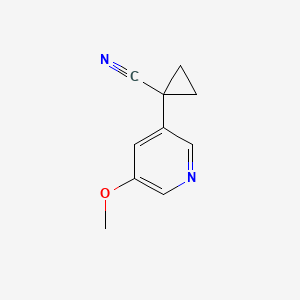
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)


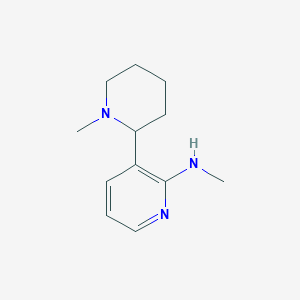
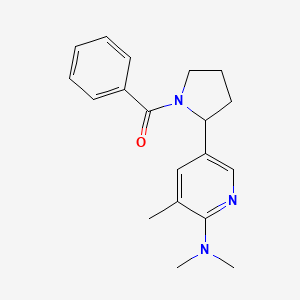
![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)
![2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid](/img/structure/B11800952.png)
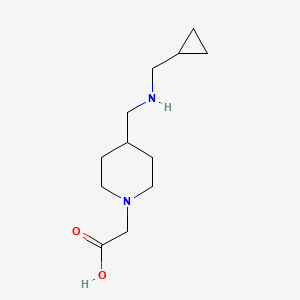

![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanamine](/img/structure/B11800964.png)
